Gastrazole

Übersicht

Beschreibung

Gastrazol ist ein potenter und selektiver Gastrin-Rezeptor-Antagonist. Er wird hauptsächlich zur Behandlung von fortgeschrittenem Bauchspeicheldrüsenkrebs eingesetzt. Gastrazol wirkt durch Hemmung des Wachstums von Bauchspeicheldrüsenkrebszellen und ist damit eine vielversprechende Verbindung in der onkologischen Forschung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Gastrazol umfasst eine Reihe von chemischen Reaktionen, darunter die Bildung von Benzimidazol-Derivaten. Ein praktisches und skalierbares Syntheseverfahren wurde entwickelt, um Mehrkilogramm-Chargen von Gastrazol herzustellen. Dieses Verfahren beinhaltet eine Amidbindungsbildungsreaktion, die über das Isoimid eines Benzimidazolamid-Säurederivats verläuft .

Industrielle Produktionsverfahren

Die industrielle Produktion von Gastrazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Stabilität der Verbindung während des gesamten Produktionsprozesses zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gastrazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Gastrazol kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die chemische Struktur von Gastrazol zu modifizieren.

Substitution: Gastrazol kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Gastrazol verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, werden optimiert, um die gewünschten chemischen Umwandlungen zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von Gastrazol entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate von Gastrazol erzeugen, während Substitutionsreaktionen substituierte Benzimidazol-Derivate liefern .

Wissenschaftliche Forschungsanwendungen

Gastrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Onkologie: Gastrazol wird zur Behandlung von fortgeschrittenem Bauchspeicheldrüsenkrebs eingesetzt.

Pharmakologie: Gastrazol wird hinsichtlich seiner möglichen Verwendung bei anderen Krebsarten und gastrointestinalen Erkrankungen untersucht.

Biochemie: Gastrazol wird verwendet, um die Rolle von Gastrin-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Wirkmechanismus

Gastrazol entfaltet seine Wirkung, indem es selektiv den Gastrin-Rezeptor hemmt, der an Wachstum und Proliferation von Bauchspeicheldrüsenkrebszellen beteiligt ist. Durch Blockieren dieses Rezeptors verhindert Gastrazol die Aktivierung von Signalwegen, die das Wachstum von Krebszellen fördern. Diese Hemmung führt zu einem reduzierten Tumorwachstum und zu verbesserten Überlebensraten bei Patienten mit fortgeschrittenem Bauchspeicheldrüsenkrebs .

Wirkmechanismus

Gastrazole exerts its effects by selectively inhibiting the gastrin receptor, which is involved in the growth and proliferation of pancreatic cancer cells. By blocking this receptor, this compound prevents the activation of signaling pathways that promote cancer cell growth. This inhibition leads to reduced tumor growth and improved survival rates in patients with advanced pancreatic cancer .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Omeprazol: Omeprazol ist ein Protonenpumpenhemmer, der die Magensäuresekretion reduziert.

Esomeprazol: Esomeprazol ist ein weiterer Protonenpumpenhemmer, der zur Behandlung der gastroösophagealen Refluxkrankheit eingesetzt wird.

Einzigartigkeit von Gastrazol

Gastrazol ist einzigartig in seiner selektiven Hemmung des Gastrin-Rezeptors, wodurch es besonders wirksam bei der Behandlung von fortgeschrittenem Bauchspeicheldrüsenkrebs ist. Im Gegensatz zu Protonenpumpenhemmern, die in erster Linie die Magensäuresekretion reduzieren, zielt Gastrazol auf die molekularen Pfade ab, die am Wachstum von Krebszellen beteiligt sind .

Eigenschaften

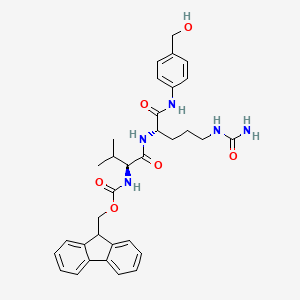

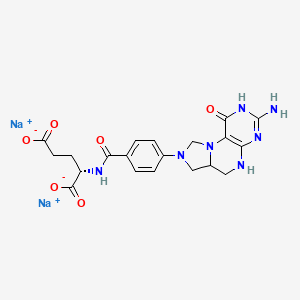

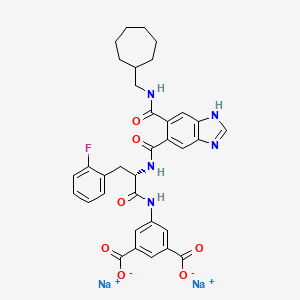

IUPAC Name |

disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXHRARUCKASM-UJXPALLWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32FN5Na2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235459 | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862583-15-1 | |

| Record name | JB-95008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JB-95008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.